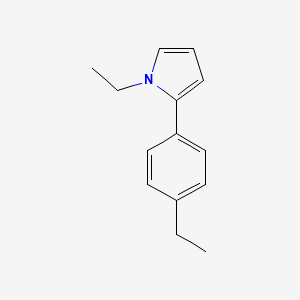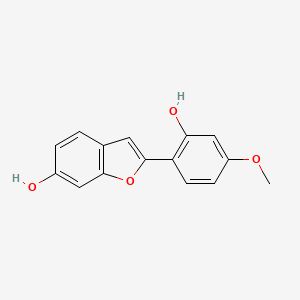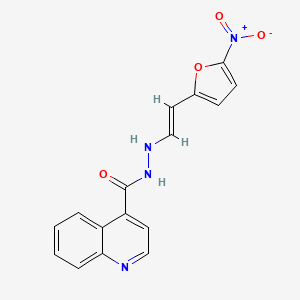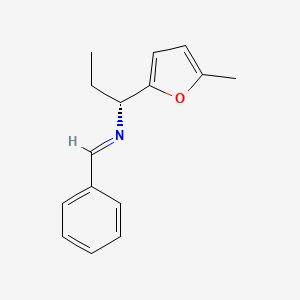
(R)-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to a propan-1-amine backbone, with a 5-methylfuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine typically involves the condensation of ®-1-(5-methylfuran-2-yl)propan-1-amine with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-N-Benzylidene-1-(5-methylthiophen-2-yl)propan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.
®-N-Benzylidene-1-(5-methylpyrrole-2-yl)propan-1-amine: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
®-N-Benzylidene-1-(5-methylfuran-2-yl)propan-1-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[(1R)-1-(5-methylfuran-2-yl)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C15H17NO/c1-3-14(15-10-9-12(2)17-15)16-11-13-7-5-4-6-8-13/h4-11,14H,3H2,1-2H3/t14-/m1/s1 |
InChI Key |
KNHMJBJYIJFJFJ-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(O1)C)N=CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


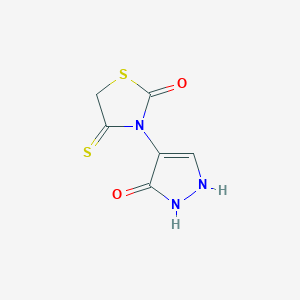
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
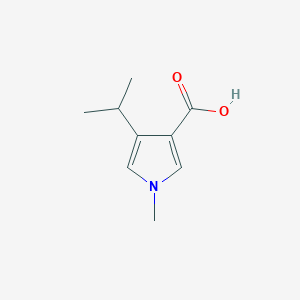
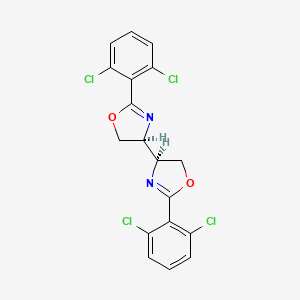
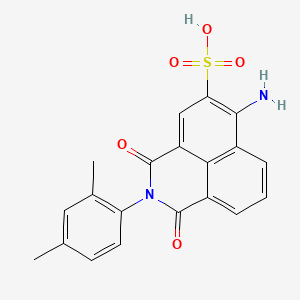
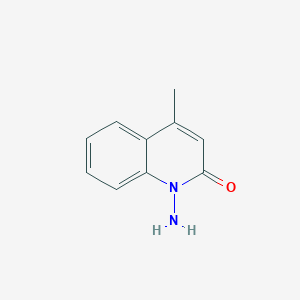
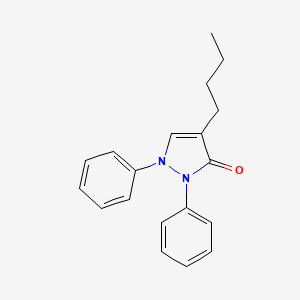
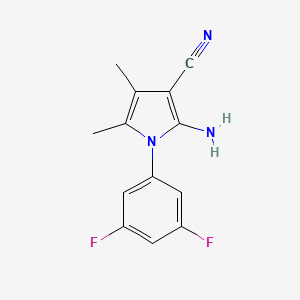
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
